molecular formula C17H17N3OS B4929287 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea

Cat. No. B4929287
M. Wt: 311.4 g/mol
InChI Key: GTTAPPWQQLDMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, also known as CTBU, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in medical research. CTBU is a small molecule that has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is that it is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular processes. However, one limitation of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea. One area of interest is in the development of new anti-inflammatory and anti-tumor therapies based on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea. Another area of interest is in the study of the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, which may lead to the discovery of new therapeutic targets.
In addition, further research is needed to fully understand the mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea, which may provide insights into the development of new drugs and therapies. Finally, research is needed to explore the potential of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea in other areas of medicine, such as the treatment of infectious diseases and neurological disorders.

Synthesis Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea involves a multi-step process that begins with the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with phenyl isocyanate. This reaction yields the intermediate product, which is then treated with hydrochloric acid and potassium carbonate to form the final product, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been the subject of numerous scientific studies due to its potential applications in medical research. One area of interest is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to inhibit the production of inflammatory cytokines, which are known to play a role in the development of these diseases.
Another area of interest is in the treatment of cancer. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-phenylurea has been shown to have anti-tumor properties, which may make it a useful tool in the development of new cancer therapies.

properties

IUPAC Name

1-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-7-8-13-14(10-18)16(22-15(13)9-11)20-17(21)19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAPPWQQLDMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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